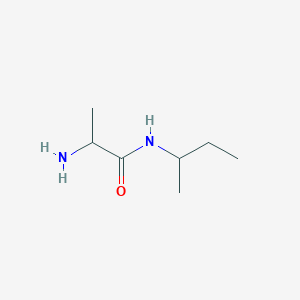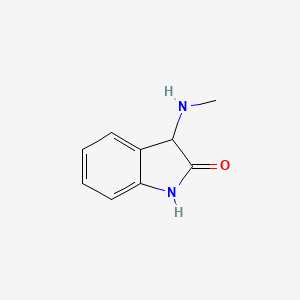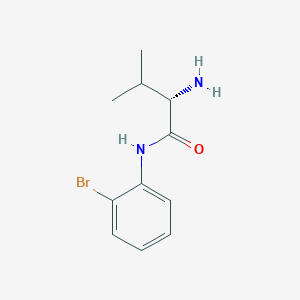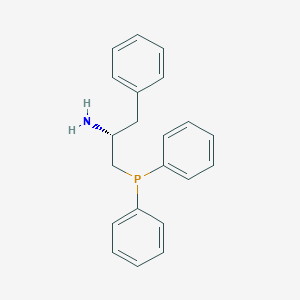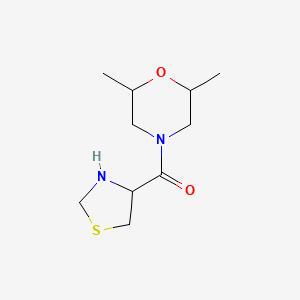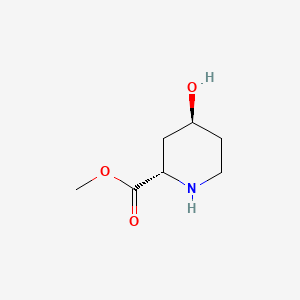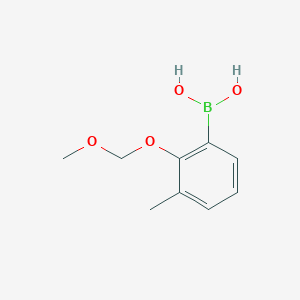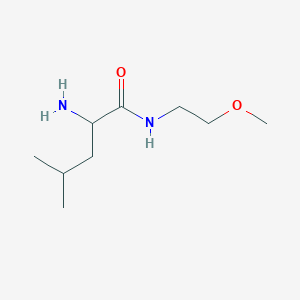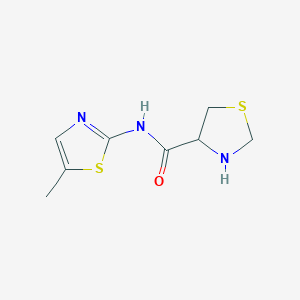
N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamide
Vue d'ensemble
Description
The compound seems to be a derivative of thiazole, which is a heterocyclic compound. Thiazole is an active moiety in many drugs such as Sulfathiazole (antimicrobial), Abafungin (antifungal), Ritonavir (antiretroviral), Bleomycin, and Tiazofurin (antineoplastic) .
Synthesis Analysis
An electrophile, 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide, was synthesized by the reaction of 5-methyl-1,3-thiazol-2-amine and bromoacetyl bromide in an aqueous medium .Molecular Structure Analysis
The molecular structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
A series of new Betti bases, 1-{(aryl)[(5-methyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-ols, have been synthesized via one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst .Applications De Recherche Scientifique
- MXM belongs to the oxicam family and acts as a nonsteroidal anti-inflammatory drug (NSAID). It selectively inhibits COX-2 over COX-1 receptors, making it a promising candidate for managing inflammation-related conditions .
- The MXM-BZA co-crystal improves MXM’s solubility, making it suitable for oral administration. Its eco-friendly production potential makes it an interesting option for drug formulation .
- Understanding non-covalent interactions in MXM co-crystals informs their dissolution behavior. This knowledge aids in optimizing drug formulations .
- Researchers have explored MXM-based derivatives for potential applications in drug discovery and medicinal chemistry .
Anti-Inflammatory Activity
Co-Crystallization with Benzoic Acid
Structural Analysis and Dissolution Behavior
Betti Bases Synthesis
Comparison with Other Oxicam Drugs
Mécanisme D'action
Target of Action
The primary targets of N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamide are enzymes such as acetylcholinesterase , butyrylcholinesterase , α-glucosidase , and urease . These enzymes play crucial roles in various biochemical processes. For instance, acetylcholinesterase is involved in the termination of impulse transmission at cholinergic synapses, while α-glucosidase is a key enzyme in carbohydrate digestion.
Mode of Action
The compound interacts with its target enzymes by binding to their active sites, thereby inhibiting their activity . This interaction results in changes to the normal functioning of these enzymes, which can lead to alterations in the biochemical processes they are involved in.
Biochemical Pathways
The inhibition of these enzymes affects several biochemical pathways. For instance, the inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the synaptic cleft, affecting nerve impulse transmission. Similarly, the inhibition of α-glucosidase can disrupt carbohydrate digestion, affecting glucose metabolism .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific enzyme being inhibited. For instance, inhibiting acetylcholinesterase can lead to an overstimulation of cholinergic neurons, while inhibiting α-glucosidase can lead to a reduction in postprandial hyperglycemia .
Orientations Futures
Propriétés
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS2/c1-5-2-9-8(14-5)11-7(12)6-3-13-4-10-6/h2,6,10H,3-4H2,1H3,(H,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIIPFMJIYPTFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CSCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



